
Phenoxodiol
Übersicht
Beschreibung
Idronoxil ist ein synthetisches Isoflavonderivat, das in der Onkologie große Aufmerksamkeit erregt hat. Es wird vor allem wegen seines Potenzials als Antikrebsmittel untersucht, da es Signaltransduktionswege hemmen kann, die an der Proliferation und dem Überleben von Krebszellen beteiligt sind . Idronoxil ist bekannt für seine vielseitigen biologischen Wirkungen, darunter die Induktion von Apoptose, die Hemmung der Angiogenese und die Modulation des Immunsystems .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Idronoxil umfasst mehrere Schlüsselschritte, beginnend mit der Herstellung der Isoflavon-Grundstruktur. Ein gängiger Syntheseweg beinhaltet die Kondensation von 4-Hydroxybenzaldehyd mit 4-Methoxyphenylessigsäure, gefolgt von einer Cyclisierung zur Bildung der Chromen-7-ol-Struktur . Die Reaktionsbedingungen umfassen typischerweise die Verwendung saurer oder basischer Katalysatoren, um den Cyclisierungsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion von Idronoxil kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Das Verfahren wird auf Ausbeute und Reinheit optimiert und verwendet oft fortschrittliche Techniken wie Durchflussreaktoren und Hochleistungsflüssigchromatographie (HPLC) zur Reinigung .
Analyse Chemischer Reaktionen
Conjugation of Phenoxodiol to Dextran
This compound can be conjugated to the polysaccharide dextran using immobilized laccase as a biocatalyst . Laccase enzymes facilitate the reaction through mono-electronic oxidation of phenols on this compound, leading to a reactive radical intermediate that can then react with dextran to form the dextran-phenoxodiol conjugate .
Reaction Procedure:
-
Add this compound (dissolved in DMSO) to the dextran solution and stir the mixture at room temperature to form a stable solution .
-
Introduce immobilized laccase to the reaction mixture and stir at 40°C for 24 hours .
-
Remove the catalysts and purify the sample through dialysis against a DMSO/water mixture .
-
Freeze-dry the sample to obtain the dextran-phenoxodiol conjugate .
Spectroscopic Analysis of Dextran-Phenoxodiol Conjugate
UV-Vis spectroscopy can be employed to confirm the conjugation of this compound to dextran . this compound exhibits two characteristic peaks at 247 nm and 331 nm . Upon conjugation with dextran, the 247 nm peak undergoes a bathochromic shift to 286 nm, which confirms the successful covalent conjugation of this compound onto dextran .
Compound | Peak 1 (nm) | Peak 2 (nm) |
---|---|---|
This compound | 247 | 331 |
Dextran-Phenoxodiol | 286 | 331 |
Functionalization Degree of Dextran-Phenoxodiol
The functionalization degree (
) of dextran-phenoxodiol, expressed as milligrams of this compound per gram of conjugate, can be assessed using 1H-NMR spectroscopy . The
value is calculated from the integration of the aromatic protons of this compound and the anomeric protons of dextran, using the following equation :
Anti-oxidant Activity
The anti-oxidant activity of this compound and its dextran conjugate can be evaluated using the Folin-Ciocalteu reagent procedure .
Procedure:
-
Dissolve free this compound and dextran–this compound in a PBS solution .
-
At specific time intervals, determine the total anti-oxidant activity using the Folin–Ciocalteu reagent .
The residual anti-oxidant activity is then calculated using a specified equation, where
represents the absorbance, and
may represent other variables in the equation .
Biological Activity of this compound
This compound has demonstrated antineoplastic activity in renal cancer cells . It inhibits renal cancer viability in a dose-dependent manner, inhibits colony formation, and perturbs the cell cycle . this compound induces apoptosis in renal cancer cells, possibly through regulatory effects on the Akt-FLIP pathway . It also inhibits the Akt pathway via dephosphorylation of Akt . Furthermore, this compound has shown in vitro activity against prostate cancer cell lines . The combination of this compound with cisplatin shows synergistic effects against DU145 prostate cancer cells .
Wissenschaftliche Forschungsanwendungen
Phenoxodiol is an isoflavone derivative that is being evaluated in clinical trials for various cancer treatments . Research indicates that this compound has antitumor and anti-angiogenic activity with minimal toxicity to normal cells . Studies have explored its mechanisms of action and potential applications in cancer therapy .
Scientific Research Applications
Antineoplastic Activity: this compound has demonstrated antineoplastic activity against renal cancer cells in vitro, reducing cancer cell viability in a dose-dependent manner . It inhibits colony formation, disrupts the cell cycle, and induces apoptosis in renal cancer cells .
Mechanism of Action: this compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways . It has been shown to induce G1 arrest in human carcinoma cell lines and promote cell death via mitochondrial depolarization and G1/S cell-cycle arrest . this compound also targets plasma membrane electron transport (PMET) in cancer cells .
Activity Against Cancer Cell Lines: this compound has broad in vitro activity against various human cancer cell lines . It inhibits proliferation and promotes apoptosis in metastatic prostate cancer cell lines . Leukemic blasts from patients with acute myeloid leukemia and acute lymphocytic leukemia are sensitive to this compound .
Enhancement of Chemotherapy: this compound has properties that make it potentially useful in combination therapy with cisplatin or carboplatin .
Drug Delivery Systems: To improve the antitumor properties of this compound, researchers have explored molecular hybridization and drug delivery vehicles. For instance, a β-cyclodextrin–this compound complex showed a 5-fold improvement in specificity against tested cancer cell types, compared to this compound alone .
In Vitro Studies
- Renal Cancer: this compound decreased renal cancer viability, inhibited colony formation, and perturbed the cell cycle in 769-P, 786-O, and Caki-2 renal cancer cells .
- Ovarian Cancer: this compound induces apoptosis in ovarian cancer cells .
- Prostate Cancer: this compound inhibits proliferation and induces apoptosis in LNCaP, PC3, and DU145 prostate cancer cell lines .
- Leukemia: this compound induces apoptosis in leukemic blasts from patients with acute myeloid leukemia and acute lymphocytic leukemia .
In Vivo Studies
- Breast Cancer: this compound has in vivo antitumor activity in breast murine models .
- Prostate Cancer: Oral administration of this compound inhibits the growth of malignant tumors generated by inoculation of LNCaP cells into Balb/c nu/nu athymic mice .
Data Table: Summary of this compound Effects in Cancer Cells
Case Studies
Wirkmechanismus
Idronoxil exerts its effects through multiple mechanisms:
Inhibition of Signal Transduction: Idronoxil inhibits plasma membrane electron transport, disrupting the function of key proteins involved in cell survival and proliferation.
Induction of Apoptosis: It induces apoptosis by disrupting the expression of FLICE-inhibitory protein (FLIP) and degrading the X-linked inhibitor of apoptosis (XIAP) through both caspase-dependent and -independent pathways.
Modulation of the Immune System: Idronoxil can stimulate the immune system, enhancing the body’s ability to target and destroy cancer cells.
Vergleich Mit ähnlichen Verbindungen
Idronoxil wird oft mit anderen Isoflavonderivaten verglichen, wie zum Beispiel:
Genistein: Ein weiteres Isoflavon mit Antikrebswirkung, jedoch mit unterschiedlichen molekularen Zielstrukturen und Wirkmechanismen.
Daidzein: Ähnlich wie Genistein hat Daidzein östrogene Aktivität und wird auf seine potenziellen gesundheitlichen Vorteile untersucht.
Equol: Ein Metabolit von Daidzein, bekannt für seine antioxidativen und entzündungshemmenden Eigenschaften.
Idronoxil zeichnet sich durch seine einzigartige Fähigkeit aus, den Elektronentransport in der Plasmamembran zu hemmen, und durch seine vielseitigen biologischen Wirkungen, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Biologische Aktivität
Phenoxodiol is a synthetic isoflavone analog that has garnered attention for its potential as an anticancer agent. It is primarily investigated for its ability to induce apoptosis in various cancer cell lines, making it a candidate for treating multiple types of malignancies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications, supported by case studies and research findings.
This compound exhibits its anticancer effects through several mechanisms:
- Induction of Apoptosis : this compound triggers apoptosis in cancer cells via both intrinsic and extrinsic pathways. Studies have shown that it increases the expression of pro-apoptotic factors while decreasing anti-apoptotic proteins such as c-FLIP and p-Akt .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in various cancer cell lines, which contributes to its anti-proliferative effects. For instance, it has been demonstrated to impair colony formation in renal cancer cells .
- Inhibition of Key Signaling Pathways : The compound inhibits the Akt signaling pathway, which plays a crucial role in cell survival and proliferation. By dephosphorylating Akt, this compound promotes apoptosis and reduces tumor viability .
Mechanism | Description |
---|---|
Induction of Apoptosis | Increases pro-apoptotic factors; decreases anti-apoptotic proteins |
Cell Cycle Arrest | Causes arrest in various phases, inhibiting proliferation |
Inhibition of Signaling | Targets the Akt pathway to promote cell death |
Pharmacokinetics
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key findings include:
- Half-Life : The elimination half-lives for free and total this compound are approximately 0.67 hours and 3.19 hours, respectively .
- Clearance Rates : Total plasma clearance rates were reported at 2.48 L/h for free this compound and 0.15 L/h for total this compound .
- Volume of Distribution : The apparent volumes of distribution were found to be 1.55 L/kg for free this compound and 0.64 L/kg for total this compound .
Table 2: Pharmacokinetic Parameters
Parameter | Free this compound | Total this compound |
---|---|---|
Elimination Half-Life (h) | 0.67 | 3.19 |
Clearance Rate (L/h) | 2.48 | 0.15 |
Volume of Distribution (L/kg) | 1.55 | 0.64 |
Clinical Studies
This compound has been evaluated in several clinical trials, primarily focusing on its efficacy against late-stage solid tumors.
Case Study: Phase I Trial
A notable Phase I trial assessed the safety and efficacy of continuous intravenous administration of this compound in patients with advanced solid tumors. The trial indicated that this compound was well-tolerated with manageable side effects and showed promising signs of antitumor activity .
Combination Therapy
Research has also explored the effects of combining this compound with other chemotherapeutic agents like cisplatin. A study suggested that this combination could enhance the cytotoxic effects on prostate cancer cells, indicating a potential strategy for overcoming drug resistance .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)-2H-chromen-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c16-13-4-1-10(2-5-13)12-7-11-3-6-14(17)8-15(11)18-9-12/h1-8,16-17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUBHVMHNVYXRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231029 | |
Record name | Idronoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The antiproliferative effects of phenoxodiol are associated with inhibition of plasma membrane electron transport in tumour cell lines and primary immune cells. Results from one study (PMID: 17904534) indicate that plasma membrane electron transport (PMET) may be a primary target for phenoxodiol in tumour cells and in activated T cells. | |
Record name | Idronoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04915 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81267-65-4 | |
Record name | Phenoxodiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81267-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Idronoxil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081267654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Idronoxil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04915 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Idronoxil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50231029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHENOXODIOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IDRONOXIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/995FT1W541 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.